Product packaging for CYM51317(Cat. No.:)

CYM51317

Cat. No.: B1192625
M. Wt: 407.52
InChI Key: JHRCZIKHMOJCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYM51317 is a novel, short-acting kappa opioid receptor (KOR) antagonist investigated for its potential in preventive migraine therapeutics . Research indicates that KOR blockade with this compound can prevent stress-induced allodynia and increased plasma levels of Calcitonin Gene-Related Peptide (CGRP), both of which are key features associated with migraine attacks in preclinical models . The compound has shown efficacy in an injury-free rat model of functional cephalic pain that exhibits features of migraine and medication overuse headache (MOH) . In these studies, systemic administration of this compound immediately before a stress challenge effectively prevented the development of delayed cutaneous allodynia . The dynorphin/KOR system, which this compound targets, is a key mediator of stress responses and is heavily implicated in the modulation of negative affect and aversive states . As a selective, small molecule, and reversible antagonist, this compound represents a promising research tool for probing the pathophysiological role of KOR in stress-related disorders and chronic pain conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.52

IUPAC Name

1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

InChI

InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3

InChI Key

JHRCZIKHMOJCKF-UHFFFAOYSA-N

SMILES

CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CYM-51317;  CYM 51317;  CYM51317

Origin of Product

United States

Pharmacological Characterization and Molecular Mechanisms of Cym51317

Receptor Binding and Selectivity Profiles

Kappa Opioid Receptor Affinity and Antagonism

CYM51317 functions as a novel short-acting KOR antagonist. frontiersin.orgresearchgate.netarizona.edunih.govreliasmedia.comresearchgate.net Studies have shown that this compound can prevent stress-induced allodynia, a type of pain hypersensitivity, when administered systemically or directly into specific brain regions like the central nucleus of the amygdala (CeA) in animal models. frontiersin.orgresearchgate.netarizona.edureliasmedia.com For instance, microinjections of this compound into the CeA in rats prevented stress-induced allodynia. frontiersin.org Its antagonistic effect at the KOR has been demonstrated in assays such as the mouse hot water tail flick test, where it effectively antagonized the antinociceptive effects of U69,593, a selective KOR agonist. nih.gov

While specific quantitative affinity (Ki) values for this compound at the human KOR were not consistently found across all search results, related research on KOR antagonists suggests that compounds with high affinity are crucial for effective antagonism. For example, some KOR antagonists exhibit great affinity for KORs. frontiersin.org Another study characterized a different compound (Compound A) which bound to the human KOR with moderate affinity, but with increased affinity compared to the mu-opioid receptor (MOR). mdpi.com

Functional Selectivity against Mu and Delta Opioid Receptors

Opioid receptors, including mu (MOR), delta (DOR), and kappa (KOR), belong to the G protein-coupled receptor (GPCR) superfamily. biomolther.orgnih.govfrontiersin.org They share highly homologous protein sequences and a common opioid receptor binding pocket within their helical transmembrane core. nih.gov

This compound is characterized as a KOR-selective antagonist. frontiersin.orgresearchgate.netarizona.edunih.govreliasmedia.com The emphasis in research on this compound is on its KOR antagonism, implying a preferential action at this receptor subtype. While direct comparative data for this compound's affinity and functional selectivity against MOR and DOR were not explicitly detailed for this compound in the provided search results, the classification of this compound as a "novel short-acting KOR antagonist" in multiple sources suggests a profile where its primary action is at the KOR, with limited or no significant agonism or antagonism at MOR and DOR under typical experimental conditions. frontiersin.orgresearchgate.netarizona.edunih.govreliasmedia.com The development of KOR antagonists often aims for selectivity to avoid the adverse effects associated with MOR activation (e.g., respiratory depression, dependence) or DOR activation (e.g., convulsions). nih.govfrontiersin.orgmdpi.com

Cellular and Subcellular Mechanisms of Action

Inhibition of Agonist-Stimulated G Protein Signaling Pathways (e.g., [35S]GTPγS binding)

G protein-coupled receptors (GPCRs), including opioid receptors, exert their effects by activating heterotrimeric G proteins. biomolther.orgwikipedia.org Upon agonist binding, GPCRs undergo conformational changes, allowing them to act as guanine (B1146940) nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP on the Gα subunit. wikipedia.org This exchange leads to the dissociation of the Gα subunit from the Gβγ dimer, allowing both to activate downstream signaling cascades. wikipedia.org

The [35S]GTPγS binding assay is a common method used to measure the activation of GPCRs by quantifying the binding of a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, to G proteins in cell membranes. caymanchem.comwikipedia.orgnih.govrevvity.com This assay is particularly effective for studying Gi-coupled receptors, which include the kappa opioid receptor. revvity.com The binding of [35S]GTPγS to G proteins indicates G protein activation. wikipedia.orgrevvity.com As a KOR antagonist, this compound would be expected to inhibit the increase in [35S]GTPγS binding stimulated by KOR agonists. While specific data for this compound's inhibition of [35S]GTPγS binding was not detailed in the provided snippets, its characterization as a KOR antagonist implies this mechanism. For example, analogues were synthesized and evaluated for their in vitro opioid receptor antagonist properties using a [35S]GTPγS binding assay. researchgate.net

Distinct Signaling Pathway Modulation by KOR Antagonists (e.g., G protein vs. β-arrestin pathways)

GPCRs can activate both G protein-dependent and G protein-independent signaling pathways, primarily through multifunctional adaptor proteins called arrestins (specifically β-arrestins 1 and 2). biomolther.orgnih.gov While G proteins mediate rapid and transient signaling, β-arrestins are involved in receptor desensitization (uncoupling from G proteins) and can also scaffold distinct signaling proteins, leading to diverse cellular responses. biomolther.orgnih.govfrontiersin.orgnih.govmdpi.com The concept of "biased agonism" or "functional selectivity" describes how different ligands acting on the same receptor can preferentially activate one signaling pathway (e.g., G protein vs. β-arrestin) over another. biomolther.orgnih.govmdpi.comnih.govfrontiersin.orgnih.govnih.govbiorxiv.org

For KORs, the G protein-mediated signaling pathway is often associated with analgesic effects, while the β-arrestin signaling pathway has been implicated in undesirable side effects such as aversion, dysphoria, and sedation. frontiersin.orgmdpi.comnih.govfrontiersin.org Therefore, KOR antagonists that specifically modulate these pathways, potentially by preventing β-arrestin recruitment while allowing G protein signaling (in the case of biased agonists) or simply blocking both pathways (in the case of antagonists), are of significant interest. mdpi.comnih.gov this compound, as a KOR antagonist, would be expected to block the activation of both G protein and β-arrestin pathways stimulated by KOR agonists. The literature highlights the importance of understanding how KOR antagonists modulate these distinct pathways to develop therapeutics with improved side effect profiles. frontiersin.orgmdpi.comnih.gov

Effects on Kappa Opioid Receptor Phosphorylation

Agonist-activated GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs) on serine and threonine residues in their intracellular domains. nih.govnih.gov This phosphorylation is a crucial step for β-arrestin binding, which then leads to receptor desensitization and internalization. nih.govnih.gov The pattern and degree of KOR phosphorylation can influence the stability and duration of the β-arrestin-KOR association. nih.gov

Research indicates that stress can increase dynorphin (B1627789) content and phosphorylated KOR in brain regions like the central nucleus of the amygdala (CeA). researchgate.netarizona.edunih.govreliasmedia.com As a KOR antagonist, this compound would be expected to prevent or reduce the agonist-induced phosphorylation of the KOR. Studies have shown that KOR agonists like U50,488H can promote KOR phosphorylation and internalization in the mouse brain, and there appears to be a relationship between KOR phosphorylation and internalization in the ventral tegmental area (VTA). frontiersin.org However, some KOR agonists, like nalfurafine, produce analgesic and anti-scratch effects without promoting KOR phosphorylation or internalization, suggesting a dissociation between these effects and receptor phosphorylation. frontiersin.org The ability of this compound to block stress-induced effects, which are linked to increased phosphorylated KOR, suggests it counteracts this phosphorylation or its downstream consequences. researchgate.netarizona.edunih.govreliasmedia.com

Preclinical Efficacy and Neurobiological Studies of Cym51317

Investigation in Animal Models of Stress-Induced Nociception

Preclinical studies have utilized injury-free rat models to explore the effects of CYM51317 on stress-induced pain, providing insights into its mechanism of action and potential as a therapeutic agent. nih.govnih.gov

Prevention of Cephalic and Extracephalic Allodynia in Injury-Free Models

In an injury-free rat model designed to mimic features of migraine and medication overuse headache (MOH), oral administration of this compound demonstrated a preventive benefit against stress-induced allodynia. nih.govnih.govnih.govresearchgate.netscience.govresearchgate.net This model involved priming rats with sumatriptan, which made them hyper-responsive to environmental stress, specifically bright light stress (BLS), leading to delayed cephalic (periorbital) and extracephalic (hind-paw) cutaneous allodynia. nih.govnih.govresearchgate.net The administration of this compound before the BLS challenge effectively blocked the development of both periorbital and hind-paw cutaneous allodynia. nih.govnih.gov This finding suggests that KOR blockade can prevent the expression of stress-induced pain sensitivity in models relevant to chronic pain conditions. nih.govresearchgate.net

Attenuation of Stress-Induced Calcitonin Gene-Related Peptide (CGRP) Elevation

Stress exposure in the sumatriptan-primed rat model also resulted in increased levels of calcitonin gene-related peptide (CGRP) in the jugular blood. nih.govnih.govresearchgate.netresearchgate.net CGRP is a neuropeptide known to be elevated during migraine attacks and can induce migraine-like symptoms. uniroma2.it KOR blockade, which includes the action of this compound, was found to prevent this stress-induced elevation in plasma CGRP. nih.govnih.govresearchgate.netresearchgate.net This attenuation of CGRP elevation further supports the role of KOR antagonism in mitigating key physiological markers associated with stress-induced pain states. nih.govnih.gov

Role of Central Amygdala (CeA) Lateralization in Stress Response Circuits

Investigations into the neurobiological underpinnings of these effects revealed a significant role for the central nucleus of the amygdala (CeA), a brain region critical for stress responses and anxiety-like behaviors. nih.govnih.gov Stress (BLS) increased the content of dynorphin (B1627789), an endogenous opioid peptide, and the phosphorylation of KORs in both the left and right CeA of sumatriptan-primed rats. nih.govresearchgate.net However, selective KOR blockade, specifically within the right CeA, was uniquely effective in preventing stress-induced cephalic and extracephalic allodynia. nih.govnih.govresearchgate.netresearchgate.net This lateralized effect suggests a novel KOR-mediated circuit within the right CeA that plays a pivotal role in mediating stress-induced cutaneous allodynia and the increase in plasma CGRP. nih.govresearchgate.netresearchgate.net This pathway, involving dynorphin/KOR signaling in the right CeA, represents a potential target for preventive treatments of stress-related pain conditions. nih.govresearchgate.net

Assessment in Opioid Agonist-Induced Antinociception Models

This compound's properties as a KOR antagonist have been confirmed in models assessing its ability to counteract the effects of KOR agonists. nih.gov

Reversal of Kappa Opioid Receptor Agonist Effects in Tail-Flick Assays

The duration of action and antagonistic properties of this compound were evaluated in the mouse hot water (50°C) tail-flick test. nih.gov In this assay, U69,593, a selective KOR agonist, typically induces antinociception, evidenced by a significant increase in tail-flick latency. nih.gov Pretreatment with this compound (20 mg/kg, intraperitoneal injection) effectively blocked the U69,593-induced antinociception. nih.gov This reversal effect was observed specifically at the 1-hour pretreatment time point, confirming this compound's classification as a short-acting KOR antagonist. nih.gov

Table 1: Effect of this compound on U69,593-Induced Antinociception in Mouse Tail-Flick Assay

CompoundDose (mg/kg)Administration RoutePretreatment TimeEffect on U69,593-Induced Antinociception
This compound20i.p.1 hourBlocked nih.gov
This compound20i.p.24 hoursNo blockade nih.gov
This compound20i.p.7 daysNo blockade nih.gov

Modulation of Affective and Behavioral Phenotypes

While the primary focus of the provided research on this compound has been its role in nociception and stress-induced pain, the broader context of kappa opioid receptor (KOR) systems suggests potential implications for affective and behavioral phenotypes. The dynorphin/KOR system has emerged as a therapeutic target for stress-related mood disorders, including anxiety and depression. nih.govresearchgate.net KOR activation can elicit dysphoria in humans and has been linked to aversive conditioning and depressive-like behaviors in rodents. Given that this compound functions as a KOR antagonist, its ability to modulate these broader affective and behavioral phenotypes, beyond its direct effects on pain, aligns with the general understanding of KOR system pharmacology. However, specific studies detailing this compound's direct assessment and findings regarding the modulation of affective and behavioral phenotypes beyond its antinociceptive effects in stress models are not explicitly detailed within the provided sources.

Advanced Research Perspectives and Future Directions for Cym51317 As a Research Compound

Comparative Pharmacological Profiling with Other Kappa Opioid Receptor Antagonists

CYM51317 is a potent KOR antagonist with single-digit nanomolar activity at the receptor. nih.gov Its pharmacological profile is distinguished by its shorter duration of action when compared to prototypical, long-acting KOR antagonists such as norbinaltorphimine (B1679850) (nor-BNI) and JDTic. frontiersin.orgresearchgate.net These first-generation antagonists are known for their exceptionally prolonged effects in vivo, with antagonist activity lasting for days to weeks after a single administration. frontiersin.orgwikipedia.org This long duration can complicate the interpretation of behavioral studies and presents challenges for translational research. In contrast, the development of shorter-acting antagonists like this compound and LY2795050 allows for the investigation of more acute KOR blockade, providing researchers with greater temporal control in experiments. frontiersin.orgresearchgate.net

The selectivity of a research compound is paramount. While this compound is potent at the KOR, it exhibits only modest selectivity against the mu-opioid receptor (MOR). nih.gov This contrasts with other agents like JDTic, which, despite some conflicting reports, is generally considered to be highly selective for the KOR over both the MOR and delta-opioid receptor (DOR). wikipedia.orgnih.gov

Comparative Binding Profile of KOR Antagonists

CompoundKOR Binding Affinity (Ki, nM)MOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
This compound3.0794410~26-fold~1470-fold
JDTic0.16 - 0.7915.8 - 25133 - 250~20 - 100-fold~168 - 1000-fold
nor-BNI0.14 - 0.343.5 - 5.59.4 - 13.5~16 - 25-fold~40 - 67-fold
Note: Binding affinity values can vary between different assays and experimental conditions. Data synthesized from multiple sources. nih.govnih.gov

Elucidation of Potential Off-Target Interactions and Their Mechanistic Implications in Research

A critical aspect of characterizing a research compound is understanding its potential for off-target interactions. For this compound, the most notable off-target activity is its binding to the MOR. With a selectivity ratio of approximately 26-fold for the KOR over the MOR, there is a potential for MOR antagonism at higher concentrations. nih.gov This has significant mechanistic implications for researchers, who must carefully consider dosing to ensure that observed effects are mediated by KOR blockade and not a combined KOR/MOR antagonism. The use of control experiments, such as comparison with more selective MOR antagonists or validation in KOR knockout models, becomes crucial for definitively attributing pharmacological effects to KOR signaling.

Development of this compound as a Tool Compound for Dissecting Kappa Opioid Receptor Biology

This compound was specifically selected as a tool compound for in vivo studies due to its promising pharmacokinetic properties, including a favorable brain-to-plasma ratio, which indicates its ability to effectively penetrate the central nervous system. nih.gov Its development addresses the need for KOR antagonists with more medication-like durations of action, moving away from the extremely long-acting first-generation compounds. nih.gov

As a tool compound, this compound enables researchers to dissect the specific roles of the KOR system in various physiological and pathological processes. For instance, it has been used to investigate the involvement of KOR signaling in stress-induced pain. In one study, oral administration of this compound before exposure to a stressor was sufficient to prevent the development of stress-induced allodynia in an animal model. researchgate.net This demonstrates its utility in establishing a causal link between KOR activation during stress and subsequent pain states. researchgate.net

The shorter-acting nature of this compound is particularly advantageous for studying the dynamic processes underlying conditions like stress, anxiety, and depression. It allows for interventions that are temporally precise, enabling researchers to probe the consequences of blocking KOR signaling at specific phases of a behavioral paradigm, which is difficult to achieve with long-acting antagonists like JDTic. researchgate.netnih.gov

Integration of Multi-Omics and Systems Neuroscience Approaches for Comprehensive Characterization

Future research on KOR function will increasingly rely on high-throughput, data-rich methodologies to capture the complexity of neural systems. The integration of multi-omics—including genomics, transcriptomics, proteomics, and metabolomics—with systems neuroscience approaches offers a powerful framework for a comprehensive characterization of KOR signaling. nih.gov While these methods have not yet been extensively applied specifically to this compound, the compound is an ideal tool for such investigations.

By using a selective antagonist like this compound, researchers can perform multi-omic analyses on brain tissue from preclinical models to identify the full spectrum of molecular changes that occur following KOR blockade. For example, phosphoproteomic studies could reveal the downstream signaling cascades affected by KOR antagonism, extending beyond the well-known G-protein and β-arrestin pathways. dntb.gov.ua Transcriptomic analysis (RNA-seq) could identify gene expression networks that are regulated by tonic or stress-induced KOR activity.

From a systems neuroscience perspective, this compound could be combined with techniques like in vivo calcium imaging or electrophysiology to map how KOR blockade alters the activity of specific neural circuits implicated in mood and motivation, such as those involving the amygdala, nucleus accumbens, and prefrontal cortex. frontiersin.orgnih.gov Integrating these circuit-level functional data with multi-omic profiles would provide an unprecedented, multi-scale understanding of how the KOR system operates and how its antagonism achieves therapeutic effects.

Theoretical Frameworks for Kappa Opioid Receptor-Mediated Pathophysiological Processes and Translational Research Implications

The dynorphin (B1627789)/KOR system is a key component of the brain's response to stress. frontiersin.orgnih.gov A prominent theoretical framework posits that chronic stress or withdrawal from drugs of abuse leads to the upregulation and release of dynorphin, the endogenous ligand for the KOR. nih.govresearchgate.net This increased activation of KORs, particularly in brain regions associated with mood and reward, is thought to drive negative affective states such as dysphoria, anhedonia, and anxiety. frontiersin.orgnih.gov These aversive states are hypothesized to be major contributors to the cycle of addiction, motivating relapse and continued drug use. nih.govmdpi.com

KOR antagonists are theorized to act by blocking the effects of this stress-induced dynorphin release, thereby alleviating the negative emotional states. nih.govnih.gov Tool compounds like this compound are essential for rigorously testing this framework in preclinical models. By demonstrating that a short-acting KOR antagonist can prevent stress-induced behaviors, researchers provide direct evidence supporting this hypothesis. researchgate.net

The translational implications of this research are significant. The validation of the dynorphin/KOR hypothesis in animal models using compounds like this compound provides a strong rationale for the clinical development of KOR antagonists as novel therapeutics for a range of stress-related neuropsychiatric disorders. nih.gov These include major depressive disorder, anxiety disorders, and substance use disorders, conditions for which new and more effective treatments are urgently needed. nih.govnih.gov The development of antagonists with favorable, medication-like pharmacokinetics, a category that this compound helps to exemplify, is a critical step in translating these preclinical findings into viable human therapies.

Q & A

Q. What is the pharmacological mechanism of action of CYM51317, and how does it differ from related compounds like sumatriptan?

this compound is a 5-HT1 receptor agonist, structurally distinct from sumatriptan. Preclinical studies demonstrate its efficacy in abolishing stress-induced cutaneous allodynia in rodent models at 20 mg/kg (oral administration). Unlike sumatriptan, which primarily targets acute migraine pathways, this compound shows prolonged effects in neuropathic pain models, suggesting broader receptor modulation or pharmacokinetic advantages . Methodologically, receptor-binding assays and in vivo electrophysiological recordings are recommended to elucidate its selectivity and downstream signaling pathways.

Q. What experimental models are most suitable for initial efficacy testing of this compound?

The Sprague-Dawley rat model of stress-induced allodynia is a validated preclinical model for this compound. Key parameters include periorbital and hindpaw mechanical threshold measurements. Researchers should standardize stress induction protocols (e.g., repeated cold exposure) and employ blinded data collection to minimize bias . Comparative studies using alternative models (e.g., chronic constriction injury) are advised to assess generalizability.

Advanced Research Questions

Q. How can researchers optimize the dosing regimen of this compound to balance efficacy and toxicity in heterogeneous populations?

Dose optimization requires pharmacokinetic/pharmacodynamic (PK/PD) modeling. Key steps include:

  • Toxicokinetic profiling : Assess plasma concentration-time curves and organ-specific toxicity in multiple species (e.g., rodents, non-human primates).
  • Population variability analysis : Use in silico simulations to account for metabolic differences (e.g., CYP450 polymorphisms).
  • Efficacy thresholds : Cross-reference preclinical effective doses (e.g., 20 mg/kg in rats) with allometric scaling for human equivalency .
    Collaboration with computational pharmacology teams is critical for robust modeling .

Q. How should contradictory data on this compound’s efficacy across different pain models be reconciled?

Contradictions often arise from model-specific pathophysiology (e.g., neuropathic vs. inflammatory pain). To address this:

  • Meta-analysis : Pool data from independent studies using standardized outcome measures (e.g., % reduction in allodynia).
  • Mechanistic stratification : Subgroup animals based on biomarkers (e.g., pro-inflammatory cytokines) to identify responsive cohorts.
  • Bayesian statistics : Quantify uncertainty and model posterior probabilities of efficacy under varying conditions .

Q. What methodologies ensure reproducibility in preclinical studies of this compound?

Reproducibility requires:

  • Detailed protocols : Document environmental variables (e.g., housing temperature, light cycles) that influence stress responses.
  • Open data practices : Share raw threshold measurements and negative results via repositories like Zenodo.
  • Inter-lab validation : Conduct multi-center trials using harmonized protocols, as outlined in the ARRIVE 2.0 guidelines .

Methodological Frameworks

How to formulate a hypothesis-driven research question for this compound’s application in neuroimmunology?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty gap : Identify understudied interactions between 5-HT1 receptors and microglial activation.
  • Ethical alignment : Ensure animal welfare compliance (e.g., OECD guidelines for pain studies).
  • Experimental design : Use conditional knockout models to isolate receptor subtypes involved in immune modulation .

Q. What advanced statistical approaches are recommended for analyzing time-dependent responses to this compound?

  • Longitudinal mixed-effects models : Account for repeated measurements in the same subject.
  • Survival analysis : Model time-to-efficacy endpoints (e.g., latency to pain relief).
  • Machine learning : Cluster responders/non-responders using baseline transcriptomic data. Tools like R/Brms or Python/Scikit-learn are recommended .

Cross-Disciplinary Considerations

Q. How can computational chemistry enhance the understanding of this compound’s receptor interactions?

  • Molecular dynamics simulations : Predict binding affinities to 5-HT1 receptor subtypes.
  • QSAR modeling : Corrogate structural features (e.g., electron-donating groups) with in vivo efficacy.
  • Collaborative pipelines : Integrate wet-lab data (e.g., cryo-EM structures) with in silico predictions .

Q. What ethical and regulatory challenges arise in translating this compound to clinical trials?

  • Preclinical-to-clinical bridging : Address species-specific metabolic differences in IND applications.
  • Data transparency : Pre-register study designs on ClinicalTrials.gov to mitigate publication bias.
  • Global compliance : Align with ICH guidelines for toxicology testing and GLP standards .

Data and Resource Management

Q. How to navigate intellectual property constraints when accessing this compound for academic research?

  • Material transfer agreements (MTAs) : Coordinate with institutional tech-transfer offices.
  • Open-source analogs : Explore structurally similar compounds with published synthesis protocols.
  • Collaborative licensing : Partner with patent holders for non-exclusive research rights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.